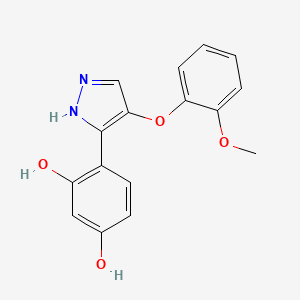
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
Descripción general
Descripción
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole ring and a methoxyphenoxy group
Métodos De Preparación
The synthesis of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of oxidative enzymes and scavenging of free radicals . These interactions can lead to downstream effects on cellular processes, such as reducing oxidative damage and modulating inflammatory responses .
Comparación Con Compuestos Similares
4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features, including methoxy groups on the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-4-2-3-5-14(13)22-15-9-17-18-16(15)11-7-6-10(19)8-12(11)20/h2-9,19-20H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIWJNTXAUWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333308 | |
| Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1010867-56-7 | |
| Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2975583.png)

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)
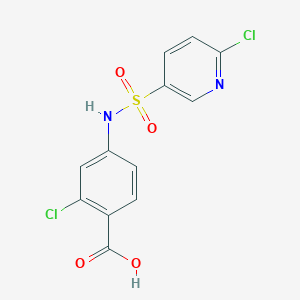
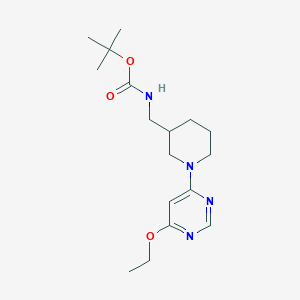
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)
![Ethyl 4-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B2975594.png)
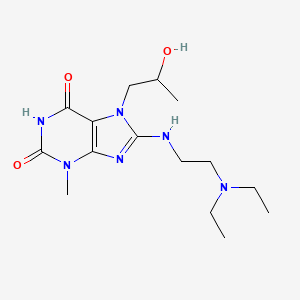
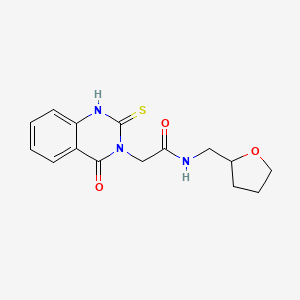
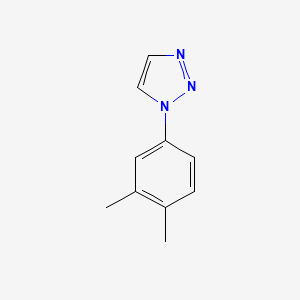
![1-(4-{3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
